10-Fluoroethindrone

説明

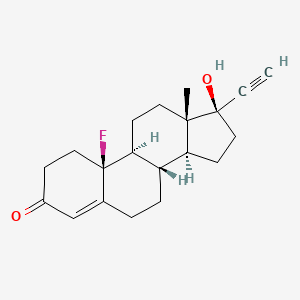

10-Fluoroethindrone is a synthetic steroidal compound hypothesized to belong to the 19-nortestosterone (estrane) derivative class, characterized by a fluorine atom substituted at the 10-position. Fluorination at this position is theorized to enhance metabolic stability, receptor binding affinity, or pharmacokinetic properties compared to non-fluorinated analogs like ethindrone (a progestin).

特性

CAS番号 |

2796-89-6 |

|---|---|

分子式 |

C20H25FO2 |

分子量 |

316.4 g/mol |

IUPAC名 |

(8S,9S,10S,13S,14S,17R)-17-ethynyl-10-fluoro-17-hydroxy-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C20H25FO2/c1-3-19(23)10-8-16-15-5-4-13-12-14(22)6-11-20(13,21)17(15)7-9-18(16,19)2/h1,12,15-17,23H,4-11H2,2H3/t15-,16-,17-,18-,19-,20+/m0/s1 |

InChIキー |

FUOXKRQKEAYUHF-RPZLJYRGSA-N |

SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34F |

異性体SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@]34F |

正規SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34F |

同義語 |

10-F-ENT 10-fluoro-17-ethynyl-19-nortestosterone 10-fluoroethindrone |

製品の起源 |

United States |

類似化合物との比較

Structural Analogues in the Estrane/19-Nortestosterone Family

Ethindrone (Non-Fluorinated Progestin)

- Core Structure: 19-Nortestosterone derivative with a 17α-ethynyl group.

- Activity : Binds to progesterone receptors (PRs) for contraceptive and hormonal therapy applications.

- Metabolism : Rapid hepatic degradation due to lack of fluorine, reducing half-life.

11β-Fluoro-17α-Alkylestra-1,3,5(10)-Triene-3,17-Diols ()

- Core Structure : Estra-1,3,5(10)-triene derivatives with 11β-fluoro and 17α-alkyl groups.

- Key Differences : Fluorine at 11β-position instead of 10-position; estrogen-antagonistic activity due to structural modifications.

- progesterone receptors) .

Fluorinated Progestins (General Class)

- Examples : Fluorogestone acetate, Flugestone acetate.

- Fluorine Position : Typically at 6α or 9α positions.

- Functional Role : Fluorine increases lipophilicity, enhancing tissue penetration and prolonging half-life.

Pharmacokinetic and Pharmacodynamic Comparisons

Metabolic Pathways and Fluorine Effects

- Fluorine in Steroids : Fluorine substitution typically reduces oxidative metabolism by cytochrome P450 enzymes due to its strong electronegativity and steric effects. This is observed in fluorinated corticosteroids like dexamethasone (9α-fluoro), which exhibit prolonged activity .

- This compound: The 10-fluoro group may block hydroxylation at adjacent positions (e.g., C9 or C11), a common metabolic pathway for 19-norsteroids, thereby increasing bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。